1-[1-(4-Methoxyphenyl)ethyl]piperazine
Overview
Description
1-[1-(4-Methoxyphenyl)ethyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound features a methoxyphenyl group attached to the piperazine ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-Methoxyphenyl)ethyl]piperazine can be achieved through several methods. One common approach involves the reaction of 1-(4-methoxyphenyl)ethanone with piperazine in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of high-efficiency catalysts and optimized reaction conditions ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[1-(4-Methoxyphenyl)ethyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines or alcohols. Substitution reactions can result in various substituted piperazine derivatives .
Scientific Research Applications
1-[1-(4-Methoxyphenyl)ethyl]piperazine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It serves as a precursor in the development of drugs targeting neurological and psychiatric disorders.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-[1-(4-Methoxyphenyl)ethyl]piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction pathways in the nervous system .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxyphenyl)piperazine
- 1-(4-Chlorophenyl)piperazine
- 1-(2-Methoxyphenyl)piperazine
Uniqueness
1-[1-(4-Methoxyphenyl)ethyl]piperazine is unique due to its specific structural features, such as the methoxyphenyl group and the ethyl linkage to the piperazine ring. These structural elements confer distinct chemical and biological properties, differentiating it from other piperazine derivatives .
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique structure and reactivity make it a valuable tool in chemical synthesis, biological research, and industrial processes. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in diverse applications.
Properties
IUPAC Name |
1-[1-(4-methoxyphenyl)ethyl]piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-11(15-9-7-14-8-10-15)12-3-5-13(16-2)6-4-12/h3-6,11,14H,7-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUEIIUPFZALIBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)N2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374874 | |
Record name | 1-[1-(4-methoxyphenyl)ethyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
517856-55-2 | |
Record name | 1-[1-(4-methoxyphenyl)ethyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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